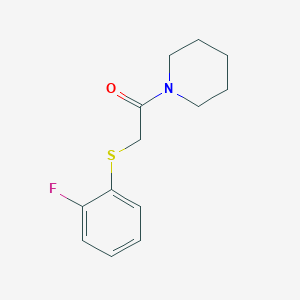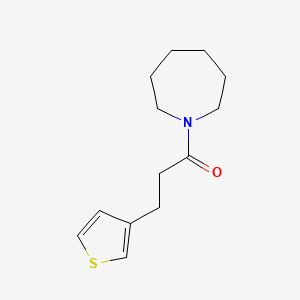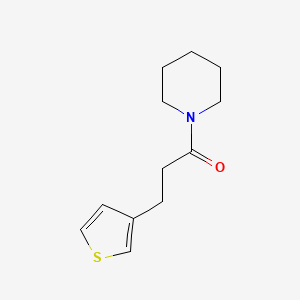![molecular formula C14H14FNO2 B7501033 N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501033.png)
N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and acts as a potent agonist of the cannabinoid receptors in the brain.
Mécanisme D'action
N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors in the brain, which leads to the activation of various signaling pathways that regulate the release of neurotransmitters and other signaling molecules. This activation results in a range of physiological and behavioral effects, including analgesia, appetite stimulation, and mood alteration.
Biochemical and Physiological Effects:
N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain perception in animal models of chronic pain, stimulate appetite in animal models of anorexia, and alter mood in animal models of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the physiological and behavioral effects of cannabinoid receptor activation. However, one limitation of using N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide is its potential for abuse and dependence, which may limit its use in certain research settings.
Orientations Futures
There are several potential future directions for research on N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide. One area of interest is its potential therapeutic applications in the treatment of chronic pain, anorexia, and mood disorders. Another area of interest is its potential use as a research tool for studying the cannabinoid receptor system and its role in various physiological and behavioral processes. Additionally, further research is needed to understand the potential risks and benefits of using N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in humans.
Méthodes De Synthèse
N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals, including 2-fluorobenzyl chloride, 3-carboxyfurancarboxylic acid, and N,N-dimethylformamide dimethyl acetal. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been extensively studied in the field of pharmacology and neuroscience due to its potential therapeutic applications. It has been shown to have a high affinity for the CB1 and CB2 receptors in the brain, which are involved in the regulation of various physiological and behavioral processes, including pain perception, appetite, and mood.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-10-12(7-8-18-10)14(17)16(2)9-11-5-3-4-6-13(11)15/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLAQZBROIUOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)

![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)



![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)
![N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7501001.png)


![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501021.png)
![6-(4-methoxyphenyl)-1-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501029.png)